N'-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride
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Overview
Description
N'-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-(propan-2-yl)benzene-1-carboximidamide with hydroxylamine hydrochloride in the presence of a suitable base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkyl groups can substitute the hydroxyl group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity makes it a valuable tool in the development of new chemical entities.
Biology: In biological research, the compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with biological molecules allows for the investigation of various biological processes.
Medicine: The compound has potential medicinal applications, including its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products. Its versatility and reactivity make it a valuable asset in chemical manufacturing.
Mechanism of Action
The mechanism by which N'-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness: N'-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride is unique in its structural features and reactivity compared to similar compounds. Its specific hydroxyl and imidamide groups contribute to its distinct chemical behavior and applications.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12-13;/h3-7,13H,1-2H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAOAPAOZPYJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=N/O)/N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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